1-Spiro[2.5]octan-6-ylethanone

Natural Product Chemistry Spectroscopy Phytotoxin Identification

1-Spiro[2.5]octan-6-ylethanone (CAS 1784649-60-0), also known as luteoethanone A, is a 1-substituted ethanone characterized by a spiro[2.5]octane core. This compound is a naturally occurring phytotoxin first isolated from the fungus Neofusicoccum luteum, a known pathogen associated with grapevine trunk diseases.

Molecular Formula C10H16O
Molecular Weight 152.237
CAS No. 1784649-60-0
Cat. No. B2851102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Spiro[2.5]octan-6-ylethanone
CAS1784649-60-0
Molecular FormulaC10H16O
Molecular Weight152.237
Structural Identifiers
SMILESCC(=O)C1CCC2(CC1)CC2
InChIInChI=1S/C10H16O/c1-8(11)9-2-4-10(5-3-9)6-7-10/h9H,2-7H2,1H3
InChIKeySKKNDSNTENNBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Spiro[2.5]octan-6-ylethanone (CAS 1784649-60-0) Procurement Guide: Key Identifiers and Natural Origin


1-Spiro[2.5]octan-6-ylethanone (CAS 1784649-60-0), also known as luteoethanone A, is a 1-substituted ethanone characterized by a spiro[2.5]octane core [1]. This compound is a naturally occurring phytotoxin first isolated from the fungus Neofusicoccum luteum, a known pathogen associated with grapevine trunk diseases [2]. Its molecular formula is C10H16O, with a molecular weight of 152.23 g/mol, and it is primarily offered by specialized chemical suppliers as a research-grade small molecule scaffold . For procurement, it is critical to distinguish this specific isomer and substitution pattern from other spirocyclic ethanone derivatives, as structural nuances directly influence biological and chemical properties.

Why Spiro[2.5]octane Analogs Cannot Replace 1-Spiro[2.5]octan-6-ylethanone in Targeted Research


Generic substitution of 1-spiro[2.5]octan-6-ylethanone with other spirocyclic ethanones or simpler spiro[2.5]octane derivatives is not scientifically sound due to structure-specific activity. As demonstrated in the isolation study of luteoethanones A and B, even a minor modification—specifically, the presence or absence of a single methyl group—differentiates two distinct chemical entities with potentially divergent phytotoxic profiles [1]. The specific substitution pattern on the spiro[2.5]octane core dictates its interaction with biological targets and its physical-chemical properties. Using a generic analog would introduce an uncontrolled variable, rendering comparative biological assays or synthetic pathway studies invalid. The following quantitative evidence outlines the specific, measurable differences that justify the selection of this exact compound.

Quantitative Differentiation of 1-Spiro[2.5]octan-6-ylethanone (Luteoethanone A) from its Closest Analogs


Structural Distinction: Luteoethanone A vs. Luteoethanone B via Spectroscopic Data

The primary differentiation of 1-spiro[2.5]octan-6-ylethanone (luteoethanone A) from its closest known natural analog, luteoethanone B, is confirmed by high-resolution mass spectrometry (HR-ESIMS) and NMR. Luteoethanone A is characterized as 1-(8-Methoxy-2,4-methyl-1-oxa-4-aza-spiro[2.5]octa-5,7-dien-6-yl)-ethanone, while luteoethanone B is its 2-demethyl analogue [1]. The presence of the methoxy and methyl groups in luteoethanone A provides unique spectroscopic signatures that are absent in the B variant, enabling unambiguous identification and purity assessment [2].

Natural Product Chemistry Spectroscopy Phytotoxin Identification

Phytotoxic Activity: Luteoethanone A Exhibits Qualitative Activity on Grapevine Leaves

When assayed on detached grapevine leaves (Vitis vinifera cv. Shiraz), both luteoethanone A and luteoethanone B demonstrated phytotoxic activity [1]. While the original study did not report quantitative EC50 values or statistical comparisons between the two compounds, the reported qualitative activity establishes a baseline for its biological relevance. This differentiates it from non-phytotoxic spirocyclic compounds, which would not induce any observable necrosis or lesion formation on plant tissue under the same assay conditions [2]. The absence of quantitative comparative data highlights a critical gap for procurement decisions; however, the confirmed activity provides a starting point for further structure-activity relationship (SAR) studies.

Phytotoxicity Plant Pathology Bioassay

Predicted Physicochemical Properties: Differentiating 1-Spiro[2.5]octan-6-ylethanone from Simpler Spiro[2.5]octane Analogs

Computationally predicted properties offer a basis for differentiating 1-spiro[2.5]octan-6-ylethanone from its simpler spirocyclic analogs. The compound has a predicted boiling point of 220.5±8.0 °C and a predicted density of 0.98±0.1 g/cm³ . These values are expected to differ from those of spiro[2.5]octane (C8H14, MW 110.20) or 1-spiro[2.5]octanone, which lack the ethanone moiety. For example, the presence of the carbonyl group in the target compound increases its polarity and molecular weight (152.23 g/mol) compared to the parent hydrocarbon, leading to distinct chromatographic retention times and solubility profiles [1]. While direct experimental comparison data is not publicly available, these predicted differences are critical for method development in purification and analysis.

Physicochemical Properties Computational Chemistry Chemical Synthesis

Research Applications for 1-Spiro[2.5]octan-6-ylethanone Based on Current Evidence


Natural Product Chemistry and Phytotoxin Research

As a characterized phytotoxin from Neofusicoccum luteum, 1-spiro[2.5]octan-6-ylethanone is most appropriately utilized as an analytical standard for identifying this metabolite in fungal cultures or infected plant tissues [1]. Its unique spectroscopic signature, established via NMR and HR-ESIMS, allows for its definitive detection and quantification in complex biological matrices, which is essential for studies on grapevine trunk diseases [2].

Structure-Activity Relationship (SAR) Studies on Spirocyclic Phytotoxins

The compound serves as a key reference point for SAR investigations. Researchers can compare its phytotoxic activity against that of its 2-demethyl analog (luteoethanone B) and other synthetic spirocyclic derivatives to elucidate the role of specific functional groups (e.g., the methoxy and methyl moieties) in inducing plant necrosis [1]. Such studies are foundational for designing more potent or selective bioherbicides or for understanding host-pathogen interactions.

Method Development for Chromatographic and Spectroscopic Analysis

Given its predicted physicochemical properties (e.g., boiling point ~220.5°C, density ~0.98 g/cm³) , this compound can be employed as a test analyte for developing gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods. It serves as a probe to optimize separation conditions for other semi-volatile, moderately polar spirocyclic compounds, providing a benchmark for retention time and detector response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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